1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-cyclopentyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-10-4-3-7-12(8-10)19-9-13(17-18-19)14(20)16-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFRBQQONYHECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as m-chlorophenylpiperazine, have been shown to interact with the5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is involved in various physiological processes such as mood regulation, appetite, and anxiety.
Mode of Action
For instance, m-Chlorophenylpiperazine acts as an agonist at the 5-HT2C receptor. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound would bind to the 5-HT2C receptor, mimicking the action of serotonin, and triggering a response in the cell.
Biochemical Pathways
The activation of 5-ht2c receptors has been associated with various biochemical pathways, including thephospholipase C (PLC) pathway . Activation of this pathway can lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further leads to the release of calcium ions and activation of protein kinase C, respectively.
Pharmacokinetics
The pharmacokinetic properties of 1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide are not explicitly mentioned in the literature. Pharmacokinetic properties generally include absorption, distribution, metabolism, and excretion (ADME) of the compound. For instance, m-Chlorophenylpiperazine, a related compound, is known to be metabolized in the liver via the CYP2D6 enzyme.
Biological Activity
1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide, also known as 5-amino-1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide, is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a triazole ring, a cyclopentyl moiety, and a chlorophenyl group. Its molecular formula is with a molecular weight of 305.76 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can interact with cell surface receptors, affecting signaling pathways that regulate cellular responses.
- Cellular Disruption : The compound may disrupt critical cellular processes such as DNA replication and protein synthesis.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. For instance:
- Antibacterial Effects : It has demonstrated effectiveness against various bacterial strains. In vitro assays revealed significant inhibition zones against Gram-positive and Gram-negative bacteria.
Antifungal Activity
The compound has shown promising antifungal activity in various studies:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 12.5 µg/mL |
| Aspergillus niger | 6.25 µg/mL |
These results suggest that the compound could be a potential candidate for antifungal drug development.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity Assays : Research indicates that it exhibits cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer). The IC50 values ranged from 2.76 to 9.27 µM depending on the cell line tested .
Case Studies
A notable study investigated the effects of the compound on human tumor cell lines:
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring, a cyclopentyl group, and a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 305.76 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activities.
Chemistry
In the field of chemistry, 1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:
- Synthesis of Triazole Derivatives : The compound can be used as an intermediate in the synthesis of other triazole-based compounds through cycloaddition reactions.
- Reagent in Organic Synthesis : It acts as a reagent in nucleophilic substitution reactions due to the presence of the triazole ring.
Biology
The biological applications of this compound are significant, particularly in pharmacology and biochemistry:
- Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Research has shown potential anticancer activity, with some derivatives demonstrating cytotoxic effects on cancer cell lines.
Case Study : A study published in RSC Advances explored the synthesis of various triazole derivatives and their biological evaluations. Some compounds exhibited moderate to high inhibition activity against specific cancer cell lines, highlighting their therapeutic potential .
Medicine
In medicinal chemistry, this compound is being investigated for:
- Drug Development : The compound is being explored as a drug candidate for treating various diseases due to its ability to interact with biological targets effectively.
- Mechanism of Action : Its mechanism may involve binding to specific enzymes or receptors, modulating cellular signaling pathways.
Industry
In industrial applications, this compound is being utilized in:
- Material Science : Its unique chemical properties make it suitable for developing new materials such as polymers and coatings.
- Agricultural Chemicals : There is ongoing research into its use as a potential agrochemical due to its biological activity against pathogens.
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Used in triazole derivative synthesis |
| Biology | Antimicrobial & anticancer | Exhibits significant activity against pathogens |
| Medicine | Drug candidate | Potential therapeutic applications identified |
| Industry | Material development | Investigated for polymer and agrochemical use |
Comparison with Similar Compounds
Core Structural Variations
The compound shares a 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogues. Key structural differences lie in the substituents on the aryl ring and amide group:
Key Observations :
- Aryl Group Effects : The 3-chlorophenyl group in the target compound may induce distinct steric hindrance compared to 4-chlorophenyl or methoxyphenyl analogues, altering binding interactions in biological targets .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is widely employed for constructing 1,2,3-triazole cores. For this compound, the method involves reacting 3-chlorophenyl azide with a cyclopentyl-substituted propargylamide precursor. The azide is typically synthesized from 3-chloroaniline via diazotization and subsequent azide formation .
Procedure :
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Synthesis of 3-Chlorophenyl Azide :
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Preparation of Propargylamide :
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Cyclopentylamine is reacted with propiolic acid chloride in dichloromethane to form N-cyclopentylpropiolamide.
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Cycloaddition :
Optimization :
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Catalyst Loading : A 5 mol% Cu(I) catalyst achieves >90% conversion.
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Solvent System : tert-Butanol/water (3:1) enhances regioselectivity for the 1,4-disubstituted triazole .
Yield : 85–92% after column purification .
One-Pot Synthesis via β-Ketonitrile Intermediate
A scalable one-pot method adapts the protocol for benzylic triazole-4-carboxamides . Here, 3-chlorophenyl azide reacts with a β-ketonitrile derivative, followed by cyclopentylamine incorporation.
Procedure :
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Formation of β-Ketonitrile :
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Cyclopentylacetonitrile is treated with acetyl chloride in the presence of DBU (1,8-diazabicycloundec-7-ene) to form the β-ketonitrile intermediate.
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Triazole Formation :
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Carboxamide Functionalization :
Key Parameters :
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Reaction Time : 24 hours for triazole formation; 10 hours for hydrolysis/amidation.
Transition-Metal-Free Synthesis Using Carbodiimides
This method avoids metal catalysts, appealing for pharmaceutical applications requiring high purity. A diazo compound derived from 3-chlorophenylamine reacts with N-cyclopentylcarbodiimide.
Procedure :
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Diazo Compound Synthesis :
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3-Chlorophenylamine is converted to its diazo derivative using isoamyl nitrite and acetic acid.
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Cycloaddition :
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Post-Modification :
Advantages :
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Eliminates copper residues, simplifying purification.
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Yield : 70–75%, with scalability demonstrated at the 100-gram scale .
Hydrazide Heterocyclization
Adapting methods for triazolo[c]quinazolines , this approach uses hydrazide intermediates for triazole ring formation.
Procedure :
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Hydrazide Synthesis :
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3-Chlorobenzohydrazide is prepared by reacting methyl 3-chlorobenzoate with hydrazine hydrate.
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Heterocyclization :
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Acid-Catalyzed Rearrangement :
Critical Observations :
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Reaction Time : 48 hours for complete cyclization and rearrangement.
Comparative Analysis of Preparation Methods
Key Findings :
Q & A
Basic: What are the standard synthetic routes for 1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functional group substitutions. Key steps include:
- Step 1: Preparation of an alkyne precursor (e.g., propargylamide) and an azide derivative (e.g., 3-chlorophenyl azide).
- Step 2: CuAAC reaction using Cu(I) iodide or sulfate as a catalyst in solvents like DMSO or DCM at 25–60°C to form the triazole ring .
- Step 3: Cyclopentyl group introduction via nucleophilic substitution or carbodiimide-mediated coupling .
- Purification: HPLC or column chromatography, with structural validation via / NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can regioselectivity in triazole formation be controlled during synthesis?
Regioselectivity (1,4- vs. 1,5-disubstituted triazole) is influenced by:
- Catalyst choice: Cu(I) favors 1,4-regioselectivity, while Ru(II) catalysts shift to 1,5-products.
- Solvent polarity: Polar aprotic solvents (e.g., DMSO) enhance CuAAC efficiency and regiocontrol .
- Substituent effects: Electron-withdrawing groups on the azide (e.g., 3-chlorophenyl) stabilize the transition state for 1,4-selectivity .
Methodological Tip: Use NMR to monitor regiochemistry via diagnostic proton shifts (e.g., triazole C-H at δ 7.5–8.5 ppm) .
Basic: Which spectroscopic and analytical techniques are critical for characterization?
- Nuclear Magnetic Resonance (NMR):
- NMR confirms substituent positions (e.g., cyclopentyl N-H at δ 1.5–2.0 ppm, triazole protons at δ 7.5–8.5 ppm).
- NMR identifies carbonyl (C=O at δ 165–170 ppm) and aromatic carbons .
- Mass Spectrometry (MS): HRMS validates molecular weight (e.g., [M+H] for CHClNO: calc. 342.11, obs. 342.09) .
- Infrared (IR) Spectroscopy: Confirms amide C=O stretch (1650–1700 cm) and triazole ring vibrations (1450–1550 cm) .
Advanced: How to address contradictory bioactivity data in triazole carboxamides?
Discrepancies often arise from substituent effects or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate structural contributors .
- Assay Standardization: Control variables like cell line viability (MTT vs. resazurin assays) or enzyme purity (recombinant vs. native proteins) .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or microbial enzymes, resolving mechanistic contradictions .
Basic: What biological targets are associated with this compound class?
Triazole carboxamides are studied for:
- Antimicrobial Activity: Inhibition of fungal CYP51 or bacterial dihydrofolate reductase .
- Anticancer Potential: Tubulin polymerization inhibition or kinase (e.g., EGFR) modulation .
- Neurological Targets: Modulation of GABA receptors or monoamine oxidases .
Advanced: What computational approaches predict target binding affinity?
- Molecular Docking: Tools like Schrödinger Suite or GROMACS simulate interactions with targets (e.g., EGFR kinase domain). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding networks .
- QSAR Modeling: Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with IC values .
- MD Simulations: Assess binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD < 2 Å) .
Basic: How stable is this compound under physiological conditions?
Stability depends on:
- pH Sensitivity: Amide bonds hydrolyze in strongly acidic/basic conditions (pH < 3 or > 10).
- Thermal Stability: Decomposition above 200°C (DSC/TGA data).
- Light Sensitivity: Protect from UV exposure to prevent triazole ring degradation .
Analytical Method: Monitor stability via HPLC at 37°C in PBS (pH 7.4) over 48 hours .
Advanced: How to optimize solubility for in vivo studies?
- Prodrug Design: Introduce phosphate or PEG groups to enhance aqueous solubility .
- Co-solvent Systems: Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes .
- Salt Formation: Prepare hydrochloride or sodium salts via acid/base titration .
Basic: What are the key challenges in scaling up synthesis?
- Yield Optimization: Multi-step reactions often have cumulative yields <40%. Improve via flow chemistry or catalyst recycling .
- Purification Complexity: Use preparative HPLC or crystallization (solvent: ethyl acetate/hexane) for gram-scale batches .
Advanced: How to validate off-target effects in phenotypic assays?
- Chemoproteomics: Use activity-based protein profiling (ABPP) with clickable probes .
- CRISPR Screening: Identify gene knockouts that rescue compound-induced phenotypes .
- Differential Scanning Fluorimetry (DSF): Detect thermal stability shifts in non-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
